molecular formula C12H13ClFN3 B11860799 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride CAS No. 733757-82-9

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

Cat. No.: B11860799
CAS No.: 733757-82-9
M. Wt: 253.70 g/mol
InChI Key: IIYWTBQTASFORK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyridine under basic conditions to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

733757-82-9

Molecular Formula

C12H13ClFN3

Molecular Weight

253.70 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H

InChI Key

IIYWTBQTASFORK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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